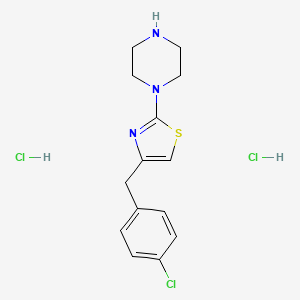![molecular formula C12H12O4 B13802808 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione CAS No. 886-30-6](/img/structure/B13802808.png)
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is a chemical compound with the molecular formula C12H12O4. It is known for its unique structure, which includes an oxolane ring and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .
Industrial Production Methods
This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)methyl]oxolane-2,5-dione
- 3-(4-Methylphenyl)methyl]oxolane-2,5-dione
- 3-(4-Hydroxyphenyl)methyl]oxolane-2,5-dione
Uniqueness
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs .
Propiedades
Número CAS |
886-30-6 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)6-9-7-11(13)16-12(9)14/h2-5,9H,6-7H2,1H3 |
Clave InChI |
FRSALURJHLOYCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
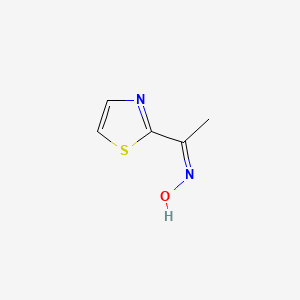
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
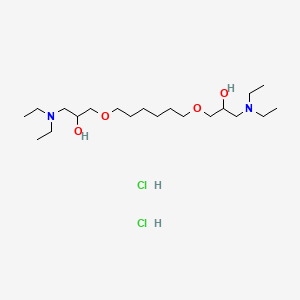
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
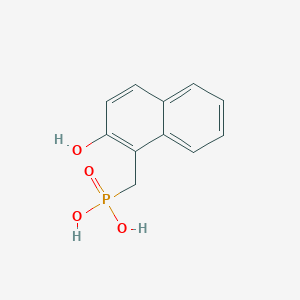
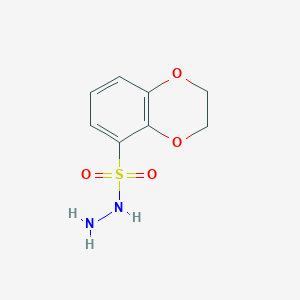
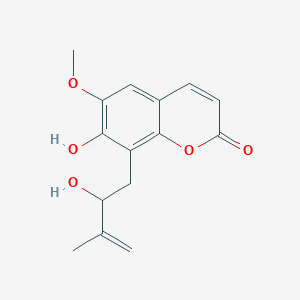
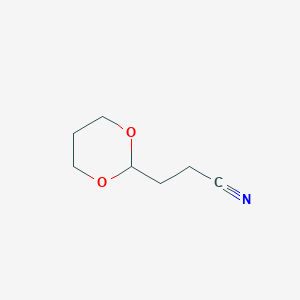
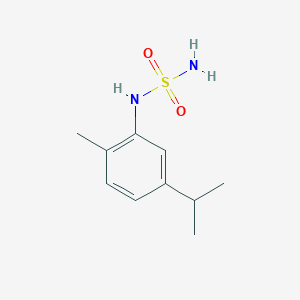

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
